1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid
Overview
Description
1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of a bromobenzyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl bromide and imidazole-4-carboxylic acid.
Nucleophilic Substitution Reaction: The 2-bromobenzyl bromide undergoes a nucleophilic substitution reaction with imidazole-4-carboxylic acid in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromobenzyl group to other functional groups, such as benzyl alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea can be used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized imidazole derivatives.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the binding affinity of the compound to its target, while the imidazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also contribute to the overall binding and activity of the compound.
Comparison with Similar Compounds
- 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
- 1-(2-Fluorobenzyl)-1H-imidazole-4-carboxylic acid
- 1-(2-Methylbenzyl)-1H-imidazole-4-carboxylic acid
Comparison: 1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chlorinated, fluorinated, or methylated analogs, the brominated compound may exhibit different chemical and biological properties, such as increased reactivity in substitution reactions or altered binding affinity to biological targets.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-4-2-1-3-8(9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXSXZQGKYWAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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